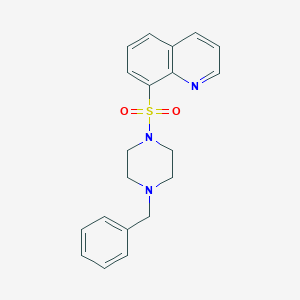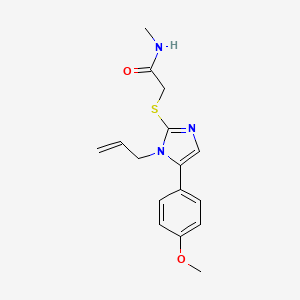![molecular formula C13H9N5OS B2493010 benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448035-05-9](/img/structure/B2493010.png)
benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including Knoevenagel condensation and halogenation processes. For instance, α-Cyano-γ-halo-crotonnitriles can react with primary arylamines to yield substituted 1-aryl-2-amino-3-cyano-pyrroles, leading to the formation of pyrroloquinazolinones and other heterocyclic ring systems in a one-pot procedure (Süsse & Johne, 1981). This illustrates the complex nature of reactions involved in synthesizing structurally similar compounds.
Molecular Structure Analysis
The molecular structure of such compounds is determined using spectroscopic techniques and X-ray diffraction. For instance, the crystal structure and DFT study of related boric acid ester intermediates provide insights into their molecular conformation and electronic properties (Huang et al., 2021). These studies reveal the impact of substituents on the electronic structure and stability of the molecules.
Aplicaciones Científicas De Investigación
Solvent Effects on Molecular Aggregation
Research on derivatives of thiadiazole has revealed insights into how solvent choice affects molecular aggregation. For instance, spectroscopic studies on specific thiadiazole derivatives demonstrated that solvent properties significantly influence the fluorescence emission spectra and aggregation processes of these compounds. Such findings are crucial for understanding the behaviors of similar compounds in different environments, which can be applied to the design of materials with tailored optical properties (Matwijczuk et al., 2016).
Organic Semiconductors
Thiadiazole and its isomers have found extensive use in the development of organic semiconductors. These materials have been implemented in transistors, solar cells, photodetectors, and thermoelectrics. The structural manipulation of thiadiazole units, for instance, has led to high-performance optoelectronic semiconductors, showcasing the potential of such compounds in advancing renewable energy technologies and electronic devices (Chen et al., 2016).
Antimicrobial and Antitumor Agents
Compounds containing thiadiazole have been explored for their antimicrobial and antitumor activities. Specific derivatives have demonstrated significant biological activities, offering a foundation for the development of new therapeutic agents. This research highlights the potential of thiadiazole-based compounds in medicinal chemistry, particularly in designing drugs with specific biological targets (Hamama et al., 2013; Pandya et al., 2019).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine, a related heterocycle, has been used to create fast-switching electrochromic materials with low band gaps. These materials exhibit unique color-changing properties under electrical stimulation, making them suitable for applications in smart windows, displays, and low-energy consumption devices. The research into such materials underscores the versatility of thiadiazole derivatives in developing advanced functional materials (Ming et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division .
Pharmacokinetics
The compound’s molecular weight, which is an important factor in determining a drug’s pharmacokinetic properties, is approximately 121140 Da . This is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
The compound’s action results in significant inhibition of cell growth . Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
Related pyrrolopyrimidine compounds have been found to exhibit a range of activities, including anticancer, antioxidant, dihydrofolate reductase inhibition, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective effects .
Cellular Effects
Related pyrrolopyrimidine compounds have shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
Related pyrrolopyrimidine compounds have been found to inhibit CDK2, a key regulator of cell cycle progression .
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS/c19-13(8-1-2-10-11(3-8)17-20-16-10)18-5-9-4-14-7-15-12(9)6-18/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIGDJVONQQNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)



![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)


![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)